2-(3-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O3/c1-33-17-9-5-8-16(13-17)31-23(32)19-11-3-2-10-18(19)20(29-31)22-28-21(30-34-22)14-6-4-7-15(12-14)24(25,26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHHDXAJQGAKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The methoxyphenyl and trifluoromethylphenyl groups can be introduced via Suzuki-Miyaura coupling reactions, which utilize palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, amines, and substituted trifluoromethyl compounds.
Scientific Research Applications
2-(3-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s closest analogs differ in substituents on the phenyl or oxadiazole rings. Key examples include:
Key Observations :
- The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to methyl or methoxy groups in analogs .
- Multiple methoxy groups (e.g., in the trimethoxyphenyl analog ) enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways.
Biological Activity
The compound 2-(3-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.36 g/mol. The presence of the trifluoromethyl group and the 1,2,4-oxadiazole moiety contributes to its unique biological profile.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic activity against various cancer cell lines, including:
- Human cervical carcinoma (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Mouse embryo fibroblasts (3T3-L1)
In vitro studies demonstrated that the compound under consideration inhibited cell proliferation effectively. A study reported an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, indicating moderate activity in this regard .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria were significantly lower than for many standard antibiotics, suggesting a strong potential for therapeutic applications .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 - 25 |
| Methicillin-resistant S. aureus | 15 - 30 |
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit pro-inflammatory cytokines in cultured cell lines, which suggests its potential utility in treating inflammatory diseases. The specific pathways affected include those related to the NF-kB signaling pathway .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Oxadiazole Derivatives : A comprehensive evaluation of various oxadiazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The derivatives showed promising results in reducing tumor size and enhancing survival rates in treated mice .
- Antimicrobial Efficacy Study : A recent study published in MDPI reported that oxadiazole-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This reinforces the potential of our compound as a lead candidate for antibiotic development .
Q & A
Synthesis and Optimization
Basic Q1: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved? Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclocondensation of a nitrile derivative (e.g., 3-(trifluoromethyl)phenyl-substituted amidoxime) with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or acetic anhydride) .
Phthalazinone core assembly : Cyclization of a substituted hydrazine with a diketone precursor under basic or acidic conditions .
Coupling reactions : Suzuki-Miyaura or nucleophilic aromatic substitution to link the oxadiazole and phthalazinone moieties .
Key intermediates include the oxadiazole precursor and the phthalazinone hydrazine derivative.
Advanced Q2: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and purity? Methodological Answer:
- Temperature : Elevated temperatures (80–120°C) for oxadiazole formation; lower temps (25–60°C) for coupling steps to avoid side reactions .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings (2–5 mol%) in THF/water mixtures .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while toluene/ethanol mixtures improve recrystallization purity .
- Workup : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .
Structural Characterization
Basic Q3: Which spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and trifluoromethyl signals (¹⁹F NMR, δ -60 to -65 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 494.1225 for C₂₅H₁₆F₃N₄O₂) .
- FT-IR : Detect C=O stretches (~1680 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .
Advanced Q4: How can ambiguous spectral data (e.g., overlapping peaks) be resolved? Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotational isomerism) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Biological Activity Profiling
Basic Q5: What in vitro assays are recommended for preliminary biological screening? Methodological Answer:
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases (e.g., ADP-Glo™ kinase assay) .
- Antimicrobial testing : Broth microdilution (MIC) against S. aureus or E. coli .
Advanced Q6: How can structure-activity relationships (SAR) be explored for this compound? Methodological Answer:
- Derivatization : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and compare activity .
- Molecular docking : Simulate binding to target proteins (e.g., PARP-1 or EGFR) using AutoDock Vina .
- Pharmacophore modeling : Identify critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptor role) .
Computational and Mechanistic Studies
Advanced Q7: What computational strategies predict metabolic stability or toxicity? Methodological Answer:
- ADMET prediction : Use SwissADME or pkCSM to estimate CYP450 metabolism, LogP, and hERG inhibition .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop or MetaSite .
Data Contradictions and Validation
Advanced Q8: How to resolve discrepancies in reported biological activity across studies? Methodological Answer:
- Assay standardization : Re-test under controlled conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Batch analysis : Verify compound purity (HPLC ≥95%) to rule out impurities affecting activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
